molecular formula C19H16ClF3N6OS B4621177 5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4621177
M. Wt: 468.9 g/mol
InChI Key: RMUVFDMBFXKAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorothienyl group, an ethyl-pyrazolyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the functional groups. Common synthetic routes include:

    Condensation Reactions: The formation of the pyrazolo[1,5-a]pyrimidine core often involves condensation reactions between appropriate precursors.

    Substitution Reactions: Introduction of the chlorothienyl and ethyl-pyrazolyl groups typically involves substitution reactions under controlled conditions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the chlorothienyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

    5-(2-THIENYL)-N~2~-[1-(1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: Similar structure but lacks the chlorine atom.

    5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: Similar structure but lacks the ethyl group.

    5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(METHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: Similar structure but has a methyl group instead of a trifluoromethyl group.

These comparisons highlight the unique structural features of this compound and its potential impact on its chemical and biological properties.

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[1-(1-ethylpyrazol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N6OS/c1-3-28-7-6-11(26-28)10(2)24-18(30)13-9-17-25-12(14-4-5-16(20)31-14)8-15(19(21,22)23)29(17)27-13/h4-10H,3H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUVFDMBFXKAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
5-(5-CHLORO-2-THIENYL)-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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